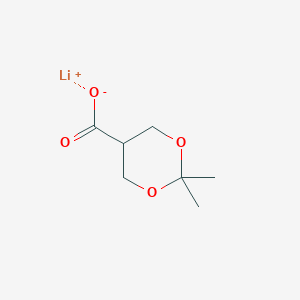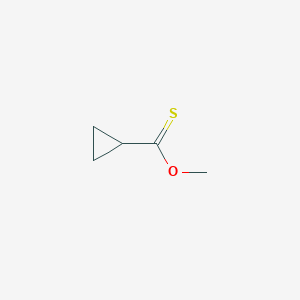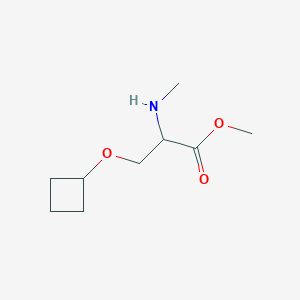
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C7H11LiO4 . It is a solid substance under normal conditions . The CAS Number of this compound is 2007921-07-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 lithium atom, and 4 oxygen atoms . The molecular weight of this compound is 166.1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Lithium in Energy Storage and Battery Technologies
Lithium, due to its exceptional cathode material properties in rechargeable batteries, plays a crucial role in modern energy production and storage devices. The demand for lithium in these domains, combined with its strategic economic importance, underscores the criticality of efficient lithium exploitation. This includes the extraction, separation, and recovery of lithium from mineral and brine resources as well as the recycling of spent lithium-ion batteries. New methodologies for sustainable lithium exploitation are imperative to address technological and chemical challenges, contributing to the sustainability of this critical element (P. Choubey et al., 2016).
Advances in Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries represent a promising next-generation chemistry with the potential to achieve significantly high energy densities. Understanding the underlying mechanisms of Li-S batteries is crucial for their development. Despite experimental advances, challenges remain in modeling and improving the performance of Li-S batteries. Addressing these challenges through innovative materials and designs is essential for enhancing their applicability in electric vehicles and renewable energy storage (Mark Wild et al., 2015).
Lithium Extraction and Recovery Processes
The extraction and recovery of lithium from various resources, including minerals and secondary sources like lithium-ion batteries, are subjects of extensive research. Different processes, such as acid and alkaline leaching, are employed for lithium recovery, highlighting the importance of efficient and sustainable extraction methods. The comprehensive utilization of lithium resources and the development of novel recovery techniques are vital for meeting the increasing demand for lithium in various applications (Huan Li et al., 2019).
Lithium's Role in Microelectronics
The application of lithium-based batteries in microelectronics is an area of growing interest. Lithium chemistry offers high energy density, making it suitable for portable electronics and potentially for electric vehicles and large-scale energy storage. Research focuses on developing microbatteries with high energy density and flexible design to cater to the evolving needs of micro-electronic devices (Yuxing Wang et al., 2015).
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow the safety guidelines.
Eigenschaften
IUPAC Name |
lithium;2,2-dimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Li/c1-7(2)10-3-5(4-11-7)6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVTRKMVFXBRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(OCC(CO1)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)



![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)





